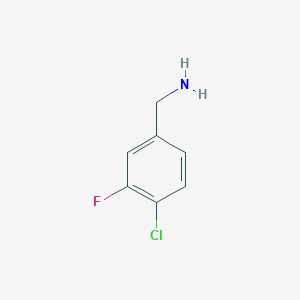

(4-Chloro-3-fluorophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNPBYKCCNMQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373936 | |

| Record name | 4-Chloro-3-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-58-6 | |

| Record name | 4-Chloro-3-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloro-3-fluorophenyl)methanamine: A Comprehensive Technical Guide for Advanced Research and Development

CAS Number: 72235-58-6 Synonyms: 4-Chloro-3-fluorobenzylamine, 1-(4-Chloro-3-fluorophenyl)methanamine

This technical guide provides an in-depth overview of (4-Chloro-3-fluorophenyl)methanamine, a critical fluorinated building block in modern medicinal chemistry and drug discovery.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their work with this versatile intermediate.

Molecular Overview and Physicochemical Properties

This compound is a substituted benzylamine featuring both a chloro and a fluoro substituent on the phenyl ring. These halogen atoms significantly influence the molecule's reactivity and physicochemical properties, making it a valuable synthon for introducing the 4-chloro-3-fluorophenyl moiety into larger, more complex molecules.[2] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72235-58-6 | |

| Molecular Formula | C₇H₇ClFN | |

| Molecular Weight | 159.59 g/mol | |

| Physical Form | Colorless to light yellow clear liquid | [4] |

| Boiling Point (Predicted) | 216.5 ± 25.0 °C | [4] |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.59 ± 0.10 | [4] |

| Refractive Index | 1.54 | [4] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2–8 °C, protect from light and air | [4] |

| InChI Key | HSNPBYKCCNMQNA-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes, primarily involving the reduction of a corresponding nitrile or the reductive amination of an aldehyde. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and economic viability.

Synthesis from 4-Chloro-3-fluorobenzonitrile (Route A)

A common and efficient method for preparing primary amines is the reduction of nitriles. This pathway offers high yields and is amenable to various reducing agents.

Experimental Protocol: Reduction of 4-Chloro-3-fluorobenzonitrile

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 4-chloro-3-fluorobenzonitrile (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution or slurry of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-dimethyl sulfide complex (BMS) (typically 1.5-2.0 equivalents), while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄).

-

Isolation and Purification: Filter the resulting precipitate and wash it with the reaction solvent. Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis from 4-Chloro-3-fluorobenzaldehyde (Route B)

Reductive amination of the corresponding aldehyde provides an alternative route. This method involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination of 4-Chloro-3-fluorobenzaldehyde

-

Imine Formation: Dissolve 4-chloro-3-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Reduction: To the solution containing the in situ formed imine, add a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature. Alternatively, catalytic hydrogenation over a catalyst like Raney nickel can be employed.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC.

-

Work-up: Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Isolation and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate. The crude product can be purified by column chromatography or vacuum distillation.

Reactivity Profile

The reactivity of this compound is primarily governed by the nucleophilic amino group and the electrophilic aromatic ring, which is influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

-

Basicity: The benzylamine moiety is a moderately strong base and will readily react with acids to form the corresponding ammonium salts.[6]

-

N-Alkylation and N-Acylation: The primary amine is a good nucleophile and readily undergoes alkylation and acylation reactions with suitable electrophiles (e.g., alkyl halides, acid chlorides, anhydrides).[7]

-

Oxidation: The benzylic C-H bonds are susceptible to oxidation, which can lead to the formation of the corresponding imine or aldehyde under controlled conditions.[8]

-

Aromatic Substitution: The chloro and fluoro groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[9] These substituents are ortho-, para-directing; however, the deactivating effect generally makes such reactions less favorable.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its unique substitution pattern is often found in compounds targeting a range of therapeutic areas.

Inhibitors of DNA Polymerase IIIC

This compound is a key intermediate in the synthesis of potent inhibitors of DNA polymerase IIIC (Pol IIIC).[10] Pol IIIC is essential for chromosomal replication in low G:C Gram-positive bacteria, making it an attractive target for novel antibacterial agents.[10]

Experimental Protocol: Synthesis of a Pyrazolopyrimidinone-based Pol IIIC Inhibitor

This protocol is adapted from a reported synthesis.[10]

-

Reaction Setup: In a pressure-rated reaction vessel, combine 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent) and this compound (3 equivalents).

-

Solvent and Reaction Conditions: Add tert-butanol as the solvent and seal the vessel. Heat the reaction mixture to 100 °C for 16 hours.

-

Monitoring and Work-up: Monitor the reaction for the consumption of the starting pyrimidinone by LC-MS and HPLC. Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue using preparative HPLC to yield 5-[(4-chloro-3-fluorophenyl)methylamino]-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.[10]

Modulators of the Integrated Stress Response (ISR)

This compound is also utilized in the synthesis of compounds that regulate the eukaryotic initiation factor 2B (eIF2B).[10] eIF2B is a key component of the integrated stress response (ISR), a cellular signaling network activated by various stress conditions. Modulating eIF2B activity has therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[10]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for assessing the purity of volatile amines like benzylamines. A non-polar capillary column is typically used.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is suitable for purity determination and impurity profiling.[11] A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra would be expected to show characteristic signals for the aromatic protons and carbons, with splitting patterns influenced by the chloro and fluoro substituents, as well as signals for the benzylic methylene and amine protons.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with GC (GC-MS), confirms the molecular weight of the compound and can help in identifying impurities by their fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the primary amine and C-H and C=C stretching of the aromatic ring.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel.

-

Hazard Statements: Causes severe skin burns and eye damage. Combustible liquid.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water.

-

-

Storage: Store in a well-ventilated place. Keep cool. Keep the container tightly closed and under an inert atmosphere.[4]

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 72235-58-6: 4-Chloro-3-fluorobenzylamine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-CHLORO-3-FLUOROBENZYLAMINE price,buy 4-CHLORO-3-FLUOROBENZYLAMINE - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Cas No. 956460-96-1, Capivasertib intermediate - Buy Cas No. 956460-96-1, Capivasertib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 8. ias.ac.in [ias.ac.in]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Safe Handling of (4-Chloro-3-fluorophenyl)methanamine for Research and Development

This document provides a comprehensive technical overview of the safety, hazards, and handling procedures for (4-Chloro-3-fluorophenyl)methanamine (CAS No. 72235-58-6). Intended for researchers, chemists, and drug development professionals, this guide synthesizes available safety data with field-proven insights to ensure the safe and effective use of this valuable chemical intermediate. As a substituted benzylamine, this compound is a versatile building block in medicinal chemistry and agrochemical synthesis, notably in the development of novel enzyme inhibitors.[1] Its utility, however, is matched by significant handling risks that necessitate a thorough understanding of its hazard profile and strict adherence to safety protocols.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 72235-58-6 | [2] |

| Synonyms | 4-chloro-3-fluorobenzylamine | [2][3][4] |

| Molecular Formula | C₇H₇ClFN | [2][4] |

| Molecular Weight | 159.59 g/mol | [2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |

| Predicted Boiling Point | 216.5 ± 25.0 °C | [3] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [3] |

| Purity | ≥97% (Typical) | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Data from suppliers indicates a primary risk of severe corrosive damage. The presence of the amine functional group renders the molecule basic, which is the principal cause of its corrosive nature to skin, eyes, and mucous membranes. While some suppliers also note it as a combustible liquid, the immediate and severe risk is chemical burns upon contact.[2]

It is critical to note that GHS classifications from various suppliers can sometimes show discrepancies. For instance, some sources may list this compound with a "Warning" signal word and hazard statements related to irritation (H319) or skin sensitization (H317). However, a more severe classification of "Danger" with H314 (Causes severe skin burns and eye damage) has also been reported.[2] In alignment with the core principle of chemical safety—to err on the side of caution—this guide is based on the more stringent classification. The compound must be handled as a corrosive material at all times.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Flammable Liquids | None specified, but noted | Warning | H227: Combustible liquid.[2] |

Proactive Risk Mitigation: Engineering Controls and PPE

Effective risk management relies on a multi-layered approach, prioritizing engineering controls to minimize exposure potential, supplemented by mandatory Personal Protective Equipment (PPE).

Mandatory Engineering Controls

The primary route of exposure to this compound is through inhalation of its vapors and direct contact with the liquid. Therefore, all handling procedures, including weighing, dispensing, and transfers, must be conducted within a certified chemical fume hood.[5] The fume hood serves a dual purpose: it provides constant ventilation to prevent the accumulation of harmful vapors in the breathing zone and acts as a physical barrier to contain splashes or spills.

Personal Protective Equipment (PPE)

Given the severe corrosive hazard, a comprehensive PPE ensemble is non-negotiable.

| PPE Category | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause irreversible eye damage. Goggles provide a seal around the eyes, while the face shield protects the entire face.[5] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier. Check manufacturer's data for breakthrough times. Double-gloving is recommended for extended operations. Discard gloves immediately if contact is suspected.[5] |

| Body Protection | Chemically resistant lab coat. | Protects skin from accidental contact. Ensure the coat is fully buttoned. |

| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available for emergency situations, such as a large spill.[6] |

Standard Operating Procedures: Handling and Storage

A self-validating protocol for handling and storage is essential to maintain both researcher safety and compound integrity.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials. Prepare all necessary glassware and equipment.

-

PPE Confirmation: Don the full required PPE as specified in Section 3.2.

-

Dispensing: Bring the sealed container of this compound into the fume hood. Allow the container to reach room temperature before opening to prevent moisture condensation. Slowly and carefully dispense the required amount, avoiding any splashing.

-

Inert Atmosphere: This compound is noted as being air-sensitive.[3] After dispensing, flush the headspace of the primary container with an inert gas like argon or nitrogen before sealing tightly.

-

Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Post-Handling: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidents.

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Atmosphere: Keep under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3]

-

Location: Store in a designated corrosives cabinet, away from incompatible materials. Keep in a dark place.[2]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Accidental Exposure Response Workflow

The following diagram outlines the critical decision-making process in the event of an accidental exposure.

Caption: Emergency response workflow for accidental exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][7]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Wash out mouth with water. Do not induce vomiting, as this can cause secondary damage to the esophagus from the corrosive material.[5][7] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.

Spill Response

-

Small Spill (in fume hood): Absorb with an inert, non-combustible material such as sand or vermiculite. Scoop up and place into a labeled, sealed container for hazardous waste disposal.

-

Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department. Prevent entry and ventilate the area if safe to do so.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. Collect in properly sealed and labeled containers. Dispose of in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 72235-58-6 [sigmaaldrich.com]

- 3. 4-CHLORO-3-FLUOROBENZYLAMINE price,buy 4-CHLORO-3-FLUOROBENZYLAMINE - chemicalbook [chemicalbook.com]

- 4. CAS 72235-58-6: 4-Chloro-3-fluorobenzylamine | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-chloro-3-fluorobenzylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-3-fluorobenzylamine, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on fundamental chemical principles, including solvent polarity, hydrogen bonding, and the "like dissolves like" paradigm. Furthermore, it offers a detailed, field-proven experimental protocol for the precise quantitative determination of this compound's solubility, ensuring researchers and drug development professionals can generate reliable data for process development, formulation, and quality control. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to 4-chloro-3-fluorobenzylamine and its Physicochemical Landscape

4-chloro-3-fluorobenzylamine is a substituted aromatic amine with the molecular formula C₇H₇ClFN.[2] Its structure, featuring a benzene ring substituted with chlorine, fluorine, and a benzylamine group, imparts a unique combination of polarity and lipophilicity that governs its interactions with various solvents. The presence of the amine group allows for hydrogen bonding, a critical factor influencing its solubility in protic solvents.[2] Conversely, the halogenated phenyl ring contributes to its solubility in non-polar environments. Understanding these properties is crucial for its application in organic synthesis, where it serves as a building block for more complex molecules.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 72235-58-6 | [1] |

| Molecular Formula | C₇H₇ClFN | [1] |

| Molecular Weight | 159.59 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.27 g/cm³ | [1] |

| Refractive Index | 1.54 | [3] |

The following diagram illustrates the chemical structure of 4-chloro-3-fluorobenzylamine, highlighting the key functional groups that influence its solubility.

Caption: Chemical structure of 4-chloro-3-fluorobenzylamine.

Predictive Solubility of 4-chloro-3-fluorobenzylamine in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 4-chloro-3-fluorobenzylamine in a range of organic solvents.[4] The presence of both polar (amine) and non-polar (chlorofluorophenyl) moieties suggests a broad solubility profile.

Table of Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl groups of the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents will interact favorably with the polar amine group. The absence of strong hydrogen bonding from the solvent may slightly reduce solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Moderate to Low | The aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl ring of the analyte. The large non-polar alkyl chain of hexane will have weaker interactions, leading to lower solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | The polarity and ability of these solvents to form weak hydrogen bonds, in addition to dipole-dipole interactions with the C-Cl and C-F bonds of the analyte, suggest good solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is essential. The following protocol outlines the gravimetric method, a reliable and widely used technique for determining the solubility of a compound in a given solvent.

Materials and Equipment

-

4-chloro-3-fluorobenzylamine (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Pipettes

-

Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of 4-chloro-3-fluorobenzylamine to each vial to ensure a supersaturated solution. The presence of undissolved solid is crucial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to sediment all undissolved solid.

-

-

Sample Collection:

-

Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid pellet.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the analyte.

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved 4-chloro-3-fluorobenzylamine is the difference between the final mass and the initial mass of the empty vial.

-

Data Analysis and Calculation

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

For molar solubility (M):

M (mol/L) = (Mass of residue (g) / Molecular weight of analyte ( g/mol )) / (Volume of aliquot (L))

Safety and Handling Considerations

4-chloro-3-fluorobenzylamine is a hazardous substance that can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]

Conclusion

References

The Benzylamine Scaffold: A Versatile Architectural Element in Modern Research

Executive Summary

The substituted benzylamine motif, characterized by a benzyl group (C₆H₅CH₂) attached to a nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. Its structural simplicity belies a remarkable versatility, allowing for precise modifications across the aromatic ring, the benzylic carbon, and the nitrogen atom. This adaptability makes it a privileged scaffold in drug discovery, a versatile building block in organic synthesis, and an emerging component in materials science. This guide provides an in-depth exploration of the multifaceted applications of substituted benzylamines, detailing their pharmacological significance, synthetic utility, and the experimental methodologies crucial for their investigation. We aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical class, grounded in mechanistic insights and practical, field-proven protocols.

The Substituted Benzylamine: A Privileged Scaffold

The power of the benzylamine scaffold lies in its tunable nature. Substitutions on the phenyl ring can modulate electronic properties and create specific interactions with biological targets. Modifications at the benzylic carbon can introduce chirality and alter steric profiles, while substitutions on the amine group can influence basicity, polarity, and reactivity. This three-pronged approach to structural diversification allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The chiral benzylic amine is a particularly common and critical structural element in many FDA-approved drugs, including cinacalcet, olutasidenib, and mavacamten.[1] This prevalence underscores the importance of developing robust and stereoselective synthetic methods to access these valuable compounds.[1]

References

(4-Chloro-3-fluorophenyl)methanamine hydrochloride properties

An In-depth Technical Guide to (4-Chloro-3-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound hydrochloride is a substituted benzylamine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, provides chemists with a versatile scaffold for synthesizing complex molecular architectures. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound hydrochloride. We will delve into its core chemical and physical properties, provide a validated protocol for its synthesis and characterization, explore its significant applications in the development of novel therapeutics, and detail the essential safety and handling procedures.

Chemical and Physical Properties

This compound hydrochloride is the salt form of the free base, this compound. The hydrochloride salt is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the often-liquid free base.[3] This stability and ease of use make it a preferred intermediate in multi-step synthetic campaigns.

| Property | Value | Source(s) |

| CAS Number | 202982-64-7 | [4][5][6] |

| Molecular Formula | C₇H₈Cl₂FN | [5][6] |

| Molecular Weight | 196.05 g/mol | [5][6] |

| IUPAC Name | This compound;hydrochloride | [5] |

| Synonyms | 4-Chloro-3-fluorobenzylamine HCl | [5] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | N/A |

Synthesis and Purification

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from the commercially available 4-chloro-3-fluorobenzonitrile. The process involves the reduction of the nitrile group to a primary amine, followed by conversion to its hydrochloride salt.

Synthetic Workflow

The workflow involves a robust chemical reduction followed by salt formation. The choice of a reducing agent like Lithium Aluminum Hydride (LAH) is critical as it provides a high-yield, straightforward conversion of the nitrile to the primary amine without affecting the aromatic halogens.

Caption: Synthetic pathway from nitrile to hydrochloride salt.

Experimental Protocol: Synthesis

Materials:

-

4-Chloro-3-fluorobenzonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (2M solution in diethyl ether or isopropanol)

-

Sodium Sulfate (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

Protocol:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.

-

LAH Suspension: Carefully add Lithium Aluminum Hydride (1.2 equivalents) to anhydrous THF in the flask. Cool the suspension to 0°C using an ice bath. Expertise Note: The slow addition of LAH and maintaining a low temperature are crucial to control the exothermic reaction and prevent side reactions.

-

Nitrile Addition: Dissolve 4-chloro-3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension over 60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water (by volume, equal to the mass of LAH used in grams), followed by 15% NaOH solution (same volume), and finally more deionized water (3x the volume). Trustworthiness Note: This sequential addition, known as the Fieser workup, is a validated method to safely quench excess LAH and precipitate aluminum salts, resulting in a granular, easily filterable solid.

-

Workup: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate. Combine the organic filtrates.

-

Extraction & Drying: Wash the combined organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Slowly add a 2M solution of HCl in diethyl ether or isopropanol (1.1 equivalents) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.[7] The expected data from NMR, FT-IR, and Mass Spectrometry are outlined below.

| Technique | Expected Signatures |

| ¹H NMR | δ 8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺), δ 7.3-7.6 ppm (multiplets, 3H, Ar-H), δ 4.1-4.3 ppm (singlet or quartet, 2H, -CH₂-) |

| ¹³C NMR | δ 157-160 ppm (d, J ≈ 245 Hz, C-F), δ 120-135 ppm (Ar-C), δ 45-50 ppm (-CH₂) |

| FT-IR (cm⁻¹) | 2800-3100 (N-H stretch, amine salt), 1600, 1480 (C=C aromatic stretch), 1250-1280 (C-F stretch), 780-820 (C-Cl stretch) |

| Mass Spec (ESI+) | m/z 159.0/161.0 [M+H]⁺ of free base, showing characteristic ~3:1 isotopic pattern for chlorine. |

Experimental Protocol: Characterization

-

NMR Spectroscopy: Dissolve ~10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer.[8]

-

FT-IR Spectroscopy: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid. Infuse the sample directly into an ESI-MS system to confirm the mass of the protonated free base.[7][9]

Applications in Drug Discovery

The structural motifs within this compound hydrochloride make it an invaluable precursor for synthesizing targeted therapeutic agents. Its application spans multiple disease areas, primarily due to the favorable properties imparted by the halogen substituents.[10]

Key Therapeutic Targets

-

DNA Polymerase IIIC Inhibitors: The compound is a documented starting material for the synthesis of 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[11] This molecule acts as an inhibitor of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication in certain Gram-positive bacteria. Blocking this enzyme leads to bacterial cell death, making it a target for novel antibiotics.[11]

-

Integrated Stress Response (ISR) Modulators: This benzylamine is also used to prepare compounds that regulate the eukaryotic initiation factor 2B (eIF2B).[11] The eIF2B is a critical component of the ISR, a cellular pathway implicated in numerous diseases. Modulating this pathway has therapeutic potential for treating neurodegenerative diseases (like Alzheimer's and Parkinson's), certain cancers, and metabolic disorders.[11]

Caption: Role as a key intermediate in drug development pipelines.

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is essential to ensure laboratory safety. The compound is classified as an irritant.[5]

GHS Hazard Information

| Hazard Code | Statement | GHS Pictogram | Signal Word |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source:[5]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield when handling the material.[12][13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a sealed container for disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases. The free base form should be stored under an inert atmosphere at 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound hydrochloride is a high-value chemical intermediate with significant utility in the pharmaceutical industry. Its defined chemical properties, established synthetic route, and clear spectroscopic profile make it a reliable building block for researchers. Its demonstrated application in the synthesis of targeted inhibitors for infectious and neurodegenerative diseases underscores its importance and potential in advancing modern medicine. Adherence to rigorous safety and handling protocols is paramount to harnessing its capabilities responsibly.

References

- 1. nbinno.com [nbinno.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 202982-64-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 4-CHLORO-3-FLUOROBENZYLAMINE HYDROCHLORIDE | 202982-64-7 [chemicalbook.com]

- 6. aceschem.com [aceschem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

Reactivity of the amine group in 4-chloro-3-fluorobenzylamine

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Chloro-3-fluorobenzylamine

Abstract

4-Chloro-3-fluorobenzylamine is a critical structural motif and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the nuanced reactivity of its primary amine group, which is electronically modulated by the halogen substituents on the aromatic ring. This guide provides an in-depth analysis of the amine group's reactivity, grounded in the principles of physical organic chemistry. We will explore the electronic landscape of the molecule and detail field-proven protocols for its key transformations, including acylation, sulfonamidation, and reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties in their synthetic campaigns.

Foundational Principles: Electronic Structure and Basicity

The reactivity of the benzylic amine in 4-chloro-3-fluorobenzylamine is not dictated by the amine group in isolation. Instead, it is a direct consequence of the electronic push-and-pull from the chloro and fluoro substituents on the phenyl ring.

1.1. The Interplay of Inductive and Resonance Effects

Halogens exert two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma bond framework. Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect.[2]

-

Resonance Effect (+M): The lone pairs on the halogens can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced when the p-orbitals of the halogen and the ring carbons have similar sizes and energies. The 2p orbital of fluorine overlaps more effectively with the carbon 2p orbitals than the larger 3p orbital of chlorine, resulting in a more significant +M effect for fluorine.[2][3]

In halobenzenes, the inductive effect universally dominates over the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[2] This net electron withdrawal reduces the electron density on the benzylic carbon, and by extension, on the nitrogen atom of the amine. This reduction in electron density directly impacts the amine's nucleophilicity and basicity, making it less reactive than the unsubstituted benzylamine.

1.2. Basicity and pKa

The basicity of the amine is a quantitative measure of its ability to accept a proton. The electron-withdrawing nature of the chloro and fluoro groups decreases the electron density on the nitrogen, making the lone pair less available for protonation. Consequently, 4-chloro-3-fluorobenzylamine is a weaker base than benzylamine. This is reflected in its predicted pKa value.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | [1][4] |

| Molecular Weight | 159.59 g/mol | [1][4] |

| CAS Number | 72235-58-6 | [1] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Predicted pKa | 8.59 ± 0.10 | [5] |

Core Synthetic Transformations of the Amine Group

Despite its attenuated basicity, the amine group in 4-chloro-3-fluorobenzylamine remains a potent nucleophile, readily participating in a variety of essential bond-forming reactions.

Amide Bond Formation (N-Acylation)

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[6] The reaction of 4-chloro-3-fluorobenzylamine with an acylating agent, such as an acyl chloride, proceeds via a nucleophilic acyl substitution mechanism.[7][8]

Experimental Protocol: Synthesis of N-(4-chloro-3-fluorobenzyl)benzamide

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-3-fluorobenzylamine (1.0 mmol, 159.6 mg) and a non-nucleophilic base such as triethylamine (1.2 mmol, 167 µL) or anhydrous potassium carbonate (1.2 mmol, 166 mg) in anhydrous dichloromethane (DCM, 10 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve benzoyl chloride (1.05 mmol, 122 µL) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.

Causality and Rationale:

-

Base: The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

-

Temperature Control: The reaction is often initiated at 0 °C to manage the exothermic nature of the acylation, preventing potential side reactions.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Anhydrous (dry) solvents and reagents are essential to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.

Sulfonamide Synthesis

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[9][10] Its synthesis is analogous to amide formation, involving the reaction of the amine with a sulfonyl chloride.

Experimental Protocol: Synthesis of N-(4-chloro-3-fluorobenzyl)benzenesulfonamide

-

Preparation: Dissolve 4-chloro-3-fluorobenzylamine (1.0 mmol, 159.6 mg) in pyridine (5 mL) or in a mixture of DCM (10 mL) and triethylamine (1.5 mmol, 209 µL) in a round-bottom flask at 0 °C.

-

Reagent Addition: Add benzenesulfonyl chloride (1.1 mmol, 194.2 mg) portion-wise or as a solution in DCM to the stirred amine solution.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: If pyridine is the solvent, remove it under reduced pressure. If DCM is used, dilute the mixture with DCM (20 mL). Wash the organic solution successively with 1 M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to afford the desired sulfonamide.[9]

Causality and Rationale:

-

Reagents: The reaction follows a nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride.[9]

-

Base/Solvent: Pyridine can act as both a solvent and a base. Alternatively, an inert solvent like DCM with an added base like triethylamine provides excellent control. The base is essential for scavenging the HCl produced.

N-Alkylation via Reductive Amination

Direct alkylation of amines with alkyl halides often leads to multiple alkylations, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[11] Reductive amination offers a highly controlled and efficient alternative for synthesizing secondary and tertiary amines.[11][12] The process involves the in-situ formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction to the corresponding amine.[13]

Experimental Protocol: Synthesis of N-benzyl-1-(4-chloro-3-fluorophenyl)methanamine

-

Preparation: To a solution of 4-chloro-3-fluorobenzylamine (1.0 mmol, 159.6 mg) and benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) in methanol (10 mL), add 2-3 drops of glacial acetic acid.[14]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 94.2 mg) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Then, make the solution basic (pH ~10) with 2 M NaOH.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Rationale:

-

Acid Catalyst: A catalytic amount of acid accelerates the initial formation of the imine from the amine and aldehyde.[13][14]

-

Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a key reagent for this transformation. It is a mild reducing agent that is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[11][13] This selectivity prevents the wasteful reduction of the aldehyde to benzyl alcohol and ensures a high yield of the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and often preferred alternative.[11]

Conclusion

The amine group of 4-chloro-3-fluorobenzylamine is a versatile functional handle whose reactivity is subtly tempered by the electronic influence of its halogenated aromatic ring. While its nucleophilicity and basicity are reduced compared to simpler benzylamines, it remains sufficiently reactive to undergo a broad spectrum of synthetically valuable transformations under well-controlled conditions. A thorough understanding of the underlying electronic principles allows the medicinal or process chemist to expertly select reagents and protocols to achieve desired outcomes in acylation, sulfonamidation, and alkylation reactions. This strategic application of 4-chloro-3-fluorobenzylamine will continue to facilitate the discovery and development of novel, high-value molecules in the life sciences.[15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-3-FLUOROBENZYLAMINE price,buy 4-CHLORO-3-FLUOROBENZYLAMINE - chemicalbook [chemicalbook.com]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. guidechem.com [guidechem.com]

Methodological & Application

Application Note: (4-Chloro-3-fluorophenyl)methanamine as a Versatile Building Block in Medicinal Chemistry

Introduction: Strategic Importance in Drug Design

(4-Chloro-3-fluorophenyl)methanamine, also known as 4-chloro-3-fluorobenzylamine, is a key structural motif and a versatile primary amine building block in modern medicinal chemistry. Its strategic importance lies in the specific arrangement of halogen substituents on the phenyl ring. The presence of both chlorine and fluorine atoms imparts unique electronic properties and metabolic stability to parent molecules, making it a favored synthon in the design of targeted therapeutics, particularly kinase inhibitors.[1] The fluorine atom can enhance binding affinity through hydrogen bonding and other non-covalent interactions, while the chloro group provides a lipophilic anchor and can modulate the compound's pharmacokinetic profile. This note details the application of this building block in the synthesis of complex, biologically active molecules and provides validated protocols for its use.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is critical for safe handling and successful reaction outcomes.

| Property | Value | Source |

| Synonyms | 4-chloro-3-fluorobenzylamine | |

| CAS Number | 72235-58-6 | |

| Molecular Formula | C₇H₇ClFN | |

| Molecular Weight | 159.59 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, under inert atmosphere, protected from light | |

| Safety | Corrosive (GHS05), Combustible liquid. Causes severe skin burns and eye damage. |

Expert Insight: Due to its corrosive nature, always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Its primary amine functionality makes it susceptible to oxidation and reaction with atmospheric CO₂, so storage under an inert gas like argon or nitrogen is crucial to maintain purity.

Core Application: Synthesis of Kinase Inhibitors

A predominant application of this compound is in the construction of kinase inhibitors, which are central to many cancer therapies.[2][3] The benzylamine moiety serves as a crucial linker or pharmacophoric element that positions other functional groups for optimal interaction with the kinase active site.

Case Study: Precursor to MEK Inhibitors like Trametinib

This compound is structurally related to key intermediates used in the synthesis of Trametinib (Mekinist®), a potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes.[4] The MAPK/ERK pathway, in which MEK is a central component, is frequently overactive in various cancers, such as melanoma.[4][5] While the exact amine used in the final step of Trametinib synthesis is different, the chemistry involving related substituted benzylamines highlights the synthetic strategies where this building block is invaluable.

The core reaction often involves coupling the amine with a suitably activated heterocyclic core. The two most common and robust methods for achieving this are nucleophilic aromatic substitution (SNAAr) and reductive amination.

Detailed Experimental Protocols

The following protocols are representative of the key transformations involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAAr)

This protocol is adapted from methodologies used for synthesizing pyrazolopyrimidinone-based DNA polymerase inhibitors.[6] It demonstrates the reaction of the amine with an activated chloro-heterocycle.

Objective: To synthesize 5-[((4-chloro-3-fluorophenyl)methyl)amino]-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.

Workflow Diagram:

Materials & Reagents:

| Reagent | M.W. | Amount | Moles (equiv.) |

| 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | 184.57 | 100 mg | 0.542 mmol (1.0) |

| This compound | 159.59 | 260 mg | 1.63 mmol (3.0) |

| tert-Butanol (t-BuOH) | - | 3 mL | - |

| Ethyl Acetate (EtOAc) | - | 30 mL | - |

| Water (H₂O) | - | 5 mL | - |

| Brine | - | 10 mL | - |

| Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a reaction vial, add 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (100 mg, 1 eq) and this compound (260 mg, 3 eq).[6]

-

Add tert-butanol (3 mL) to the vial and seal it.

-

Heat the reaction mixture at 100°C for 16 hours.

-

Causality Checkpoint: The use of a high boiling point polar solvent like t-BuOH and elevated temperature is necessary to overcome the activation energy for the SNAAr reaction with the moderately activated chloropyrimidine ring. A threefold excess of the amine is used to drive the reaction to completion.

-

After cooling to room temperature, monitor the reaction by LC-MS to confirm the consumption of the starting material.

-

Quench the reaction by adding water (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by preparative HPLC to yield the final product.[6]

Protocol 2: Reductive Amination

Reductive amination is a cornerstone reaction for C-N bond formation, valued for its efficiency and broad applicability in pharmaceutical synthesis.[7] This protocol describes a general procedure for reacting this compound with an aldehyde or ketone.

Objective: To synthesize a generic N-alkylated or N-benzylated secondary amine.

Materials & Reagents:

| Reagent | M.W. | Amount (Example) | Moles (equiv.) |

| Aldehyde/Ketone (e.g., Benzaldehyde) | 106.12 | 106 mg | 1.0 mmol (1.0) |

| This compound | 159.59 | 159.6 mg | 1.0 mmol (1.0) |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 296 mg | 1.4 mmol (1.4) |

| 1,2-Dichloroethane (DCE) | - | 10 mL | - |

| Acetic Acid (optional) | - | 1-2 drops | - |

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[8]

-

Causality Checkpoint: The initial step is the condensation of the amine and carbonyl to form an iminium ion. This equilibrium is crucial for the success of the reaction. STAB is chosen as the reducing agent because it is mild, selective for the iminium ion over the starting carbonyl, and does not reduce other sensitive functional groups.[9] It is less water-sensitive than reagents like sodium borohydride.

-

Add sodium triacetoxyborohydride (STAB) (1.4 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM) or ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product using flash column chromatography on silica gel.

Conclusion

This compound is a high-value building block whose utility is firmly established in the synthesis of complex, biologically active molecules. Its unique halogenation pattern provides medicinal chemists with a tool to fine-tune steric and electronic properties, leading to improved potency and pharmacokinetic profiles of drug candidates. The protocols detailed herein for nucleophilic aromatic substitution and reductive amination represent robust and field-proven methods for incorporating this versatile synthon into advanced molecular architectures.

References

- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Application Notes & Protocols: N-Acylation of 4-Chloro-3-fluorobenzylamine

Introduction: The Significance of N-Acylated Benzylamines

N-acylated benzylamines are a cornerstone structural motif in medicinal chemistry and materials science. The amide bond, formed through N-acylation, is present in approximately 25% of all pharmaceutical drugs and is a critical component of countless natural products and biologically active compounds. The specific substrate, 4-chloro-3-fluorobenzylamine, is a valuable intermediate, with its halogen substitution pattern offering unique electronic properties and metabolic stability, making its acylated derivatives prime candidates for investigation in drug discovery programs.[1]

This document provides detailed, field-proven protocols for the N-acylation of 4-chloro-3-fluorobenzylamine using two of the most common and effective classes of acylating agents: acyl chlorides and acid anhydrides . The methodologies are designed to be robust, reproducible, and scalable for research and development applications. We will delve into the causality behind experimental choices, ensuring the protocols are not merely a list of steps but a self-validating system for achieving high-purity N-acylated products.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The N-acylation of an amine is a classic example of nucleophilic acyl substitution.[2][3] The reaction proceeds via a well-established mechanism where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-3-fluorobenzylamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a transient tetrahedral intermediate.[3][4]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion).

-

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final, stable amide product. This step is crucial as it also neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion.[5]

Caption: The two-step mechanism of nucleophilic acyl substitution.

General Experimental Workflow

Successful synthesis relies on a systematic and logical workflow, from reaction setup to product isolation and purification. The following diagram outlines the general procedure described in the subsequent protocols.

Caption: A generalized workflow for the N-acylation of amines.

Materials and Reagents

| Reagent / Material | Grade | Purpose |

| 4-Chloro-3-fluorobenzylamine | ≥98% | Starting Material |

| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Acylating Agent (Protocol 1) |

| Acid Anhydride (e.g., Acetic Anhydride) | Reagent Grade | Acylating Agent (Protocol 2) |

| Dichloromethane (DCM), Anhydrous | ACS Grade, <50 ppm H₂O | Reaction Solvent |

| Triethylamine (Et₃N) | ≥99%, Distilled | Organic Base |

| Sodium Hydroxide (NaOH) | ACS Grade | Aqueous Base (Protocol 1) |

| Saturated aq. NaHCO₃ | - | Quenching/Washing Agent |

| Brine (Saturated aq. NaCl) | - | Washing Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Drying Agent |

| Ethyl Acetate & Hexanes | HPLC Grade | TLC & Chromatography Solvents |

| Standard Laboratory Glassware | - | Oven-dried before use |

| Magnetic Stirrer & Stir Bars | - | Agitation |

| TLC Plates (Silica gel 60 F₂₅₄) | - | Reaction Monitoring |

Protocol 1: N-Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This protocol utilizes the highly reliable Schotten-Baumann reaction conditions, which employ a biphasic system or an organic base to efficiently neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[4][5][6]

Step-by-Step Methodology:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution. Stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Rationale: The reaction between amines and acyl chlorides is highly exothermic. Cooling controls the reaction rate, minimizes the formation of side products, and prevents potential degradation of reactants.[7]

-

-

Acyl Chloride Addition: Prepare a solution of the desired acyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

-

Rationale: Slow, dropwise addition is critical to maintain temperature control and prevent localized high concentrations of the reactive acyl chloride, which could lead to side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is fully consumed (typically 1-3 hours).

-

Work-up & Purification: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7] e. Purify the resulting crude solid or oil by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield the pure N-acylated product.[8]

Protocol 2: N-Acylation with Acid Anhydrides

Acid anhydrides are excellent acylating agents that are often less volatile and easier to handle than their acyl chloride counterparts. The reaction mechanism is analogous, but the byproduct is a carboxylic acid, which is less aggressive than HCl.[9][10]

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask, add 4-chloro-3-fluorobenzylamine (1.0 eq.) and the acid anhydride (1.2 eq.).

-

Solvent and Base: Add anhydrous dichloromethane (DCM) to a concentration of ~0.2 M, followed by triethylamine (1.2 eq.).

-

Rationale: While the carboxylic acid byproduct is less acidic than HCl, a base is still required to neutralize it and drive the equilibrium towards the product side.[10]

-

-

Reaction Conditions: Stir the mixture at room temperature. Gentle heating (e.g., 40 °C) may be required to accelerate the reaction, as acid anhydrides are generally less reactive than acyl chlorides.[10]

-

Reaction Monitoring: Monitor the reaction's progress by TLC until completion (typically 2-6 hours).

-

Work-up & Purification: Follow the same work-up and purification procedure as outlined in Protocol 1, Step 6 . The aqueous washes are effective at removing the triethylammonium carboxylate salt byproduct.

Data Summary & Troubleshooting

| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) |

| Acylating Agent | R-COCl (1.1 eq.) | (R-CO)₂O (1.2 eq.) |

| Base | Triethylamine (1.2 eq.) | Triethylamine (1.2 eq.) |

| Solvent | Anhydrous DCM | Anhydrous DCM |

| Temperature | 0 °C to Room Temp. | Room Temp. to 40 °C |

| Typical Time | 1-3 hours | 2-6 hours |

| Byproduct | HCl (neutralized by base) | R-COOH (neutralized by base) |

| Reactivity | Very High | High |

| Problem | Possible Cause | Solution |

| Low or No Reaction | Inactive acylating agent; Wet solvent/reagents. | Use fresh or newly opened acylating agent; Ensure all glassware and solvents are rigorously dried. |

| Starting Amine Remains | Insufficient acylating agent; Amine protonated. | Add an additional portion (0.1-0.2 eq.) of the acylating agent; Ensure sufficient base is present. |

| Formation of Di-acylated Product | (Less common with secondary amides) Can occur with primary amines under harsh conditions. | Ensure slow, controlled addition of the acylating agent at low temperatures. |

| Difficult Purification | Byproducts from side reactions. | Ensure efficient stirring and temperature control. Perform a thorough aqueous work-up to remove water-soluble impurities before chromatography. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

The Strategic deployment of (4-Chloro-3-fluorophenyl)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value Proposition of Halogenated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and altered pKa—provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. (4-Chloro-3-fluorophenyl)methanamine, a readily accessible primary amine, has emerged as a valuable building block, offering a trifecta of functionalities: a nucleophilic amino group for diverse coupling reactions, and a strategically halogenated phenyl ring that can be leveraged to optimize drug-target interactions and metabolic fate.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, supported by detailed, field-proven experimental protocols for its derivatization.

Core Applications in Drug Discovery

The this compound moiety has been successfully integrated into several classes of bioactive molecules, demonstrating its versatility across different therapeutic areas.

DNA Polymerase IIIC Inhibitors: A New Frontier in Antibacterials

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. DNA polymerase IIIC (Pol IIIC) is an essential enzyme for DNA replication in many Gram-positive pathogens, and its absence in humans makes it an attractive therapeutic target[1][2]. This compound is a key structural component in a class of pyrazolo[4,3-d]pyrimidin-7-one derivatives that exhibit potent and selective inhibition of Pol IIIC[1]. The 4-chloro-3-fluorophenyl group in these inhibitors occupies a critical region of the enzyme's active site, contributing to the overall binding affinity and antibacterial activity.

Illustrative Bioactive Molecule:

| Compound Class | Target | Therapeutic Area | Key Structural Contribution |

| Pyrazolo[4,3-d]pyrimidin-7-ones | DNA Polymerase IIIC | Antibacterial (Gram-positive) | The (4-Chloro-3-fluorophenyl)methyl group forms crucial interactions within the enzyme's active site, enhancing inhibitory potency. |

Modulators of the Integrated Stress Response: Targeting Neurodegenerative Diseases

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress conditions, and its chronic activation is implicated in the pathogenesis of several neurodegenerative diseases. The eukaryotic initiation factor 2B (eIF2B) is a key regulator of the ISR, and small-molecule activators of eIF2B, such as ISRIB, have shown therapeutic promise[3][4]. While direct synthesis of ISRIB analogs from this compound is not widely published, the 4-chlorophenyl moiety is a known component in some ISRIB derivatives. The electronic properties of the 4-chloro-3-fluorophenyl group make it an attractive scaffold for the design of new eIF2B activators, offering potential improvements in potency and pharmacokinetic properties.

Key Synthetic Transformations: Protocols and Rationale

The primary amine functionality of this compound makes it an ideal substrate for two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is a robust method for linking the this compound core to a wide variety of carboxylic acid-containing fragments. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (HOBt) provides a reliable and high-yielding protocol.